Butoctamide semisuccinate

Descripción general

Descripción

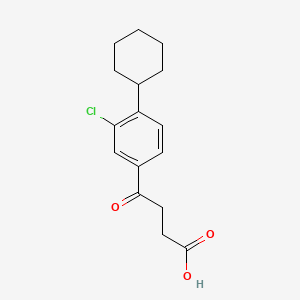

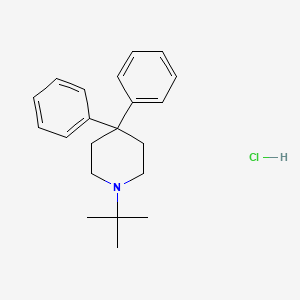

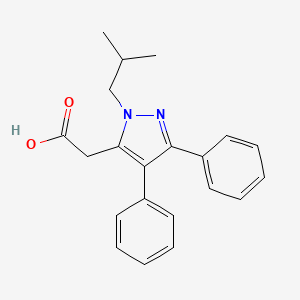

Butoctamide semisuccinate, also known as butoctamide hydrogen succinate or Listomin S, is a molecule with the formula C16H29NO5 . It has a molecular weight of 315.41 . It is known to stimulate serotonin release from rat peritoneal mast cells . Butoctamide semisuccinate is a structurally novel hypnotic agent useful in the treatment of insomnia .

Molecular Structure Analysis

The molecular structure of Butoctamide semisuccinate consists of 16 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 315.2046 .Physical And Chemical Properties Analysis

Butoctamide semisuccinate is a colorless viscous oil . It has a molecular weight of 315.41 and a formula of C16H29NO5 . The pKa value is 13.38, indicating it has acidic properties .Aplicaciones Científicas De Investigación

1. Effects on Sleep Patterns

- Application : Butoctamide hydrogen succinate (BAHS), a variant of butoctamide semisuccinate, has been shown to influence sleep patterns, particularly REM sleep. Research indicates it can be beneficial in stabilizing sleep and increasing REM sleep without significantly altering other sleep stages or overall sleep time. This effect has been observed in both young and aged subjects, as well as in patients with specific conditions like Down's syndrome.

- References :

- Okudaira, N., Torii, S., & Endo, S. (2004). The effect of butoctamide hydrogen succinate on nocturnal sleep: All-night polygraphical studies. Psychopharmacology, 70, 117-121. Consensus Paper Details

- Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (2004). Drug-increased REM sleep in aged subjects: Butoctamide hydrogen succinate (BAHS). Psychopharmacology, 77, 367-370. Consensus Paper Details

- Grubar, J., Gigli, G., Colognola, R., Ferri, R., Musumeci, S., & Bergonzi, P. (2004). Sleep patterns of Down's syndrome children: Effects of butoctamide hydrogen succinate (BAHS) administration. Psychopharmacology, 90, 119-122. Consensus Paper Details

- References :

- Application : BAHS has been studied for its effects on psychomotor function. Notably, it exhibited minimal impact on psychomotor performance and standing steadiness in healthy volunteers, differing from other hypnotic drugs like nitrazepam.

- References :

- Tazaki, T., Tada, K., Nogami, Y., Takemura, N., & Ishikawa, K. (2004). Effects of butoctamide hydrogen succinate and nitrazepam on psychomotor function and EEG in healthy volunteers. Psychopharmacology, 97, 370-375. Consensus Paper Details

- References :

Safety and Hazards

Mecanismo De Acción

Target of Action

Butoctamide semisuccinate is primarily used as a hypnotic drug It has been suggested that it stimulates serotonin release from rat peritoneal mast cells , indicating a potential interaction with serotonin receptors.

Mode of Action

Its hypnotic effect suggests that it likely interacts with central nervous system (cns) receptors to induce sleep . The stimulation of serotonin release could contribute to its hypnotic effects, as serotonin plays a crucial role in sleep regulation .

Pharmacokinetics

Butoctamide semisuccinate is easily absorbed when taken orally and can cross the blood-brain barrier as well as the placental barrier . It is excreted entirely by the kidneys within 24 hours . This indicates that the drug has a short duration of action, which is beneficial for a hypnotic drug as it reduces the likelihood of next-day drowsiness.

Result of Action

The primary result of butoctamide semisuccinate’s action is its hypnotic effect. It can shorten the time it takes to fall asleep, prolong total sleep time, and reduce the number of awakenings . This makes it effective for the treatment of insomnia .

Action Environment

The action, efficacy, and stability of butoctamide semisuccinate can be influenced by various environmental factors. For instance, its absorption could be affected by the presence of food in the stomach. Additionally, its excretion could be influenced by kidney function, which can be affected by factors such as hydration status and age. Furthermore, co-administration with CNS depressants or alcohol can enhance the effects of butoctamide semisuccinate, and dosage adjustments may be necessary .

Propiedades

IUPAC Name |

4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQONVBIGUJWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32266-82-3 (calcium salt[2:1]) | |

| Record name | Butoctamide semisuccinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057716 | |

| Record name | Butoctamide semisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butoctamide semisuccinate | |

CAS RN |

32838-28-1 | |

| Record name | 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoctamide semisuccinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoctamide semisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOCTAMIDE SEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.